3,5-Dimethylthiophenol

Description

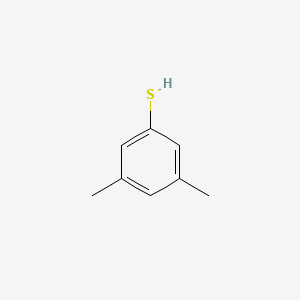

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBAYSBPMVAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068093 | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38360-81-5, 25550-52-1 | |

| Record name | 3,5-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38360-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylenethiol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dimethylthiophenol CAS number and properties

An In-Depth Technical Guide to 3,5-Dimethylthiophenol

Introduction

This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organic building block with the CAS number 38360-81-5 .[1][2] This aromatic thiol is a valuable reagent in organic synthesis, serving as a precursor for more complex molecules. Its utility stems from the reactive thiol group attached to a dimethyl-substituted benzene ring, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic stench.[3][4][5] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38360-81-5 | [2] |

| Molecular Formula | C₈H₁₀S | [1][6] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3][6] |

| Boiling Point | 216-217 °C at 760 mmHg | [3][7] |

| Density | 1.015-1.027 g/cm³ at 25 °C | [7] |

| Refractive Index | 1.567-1.571 at 20 °C | [3][6] |

| Flash Point | 85 °C (185 °F) | [3][7] |

| Storage Temperature | Room temperature, under an inert atmosphere | [5][7] |

Safety and Handling

As a combustible liquid, this compound requires careful handling to avoid ignition.[8] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[4][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][8] For large-scale operations, a NIOSH/MSHA approved respirator may be necessary.[4]

-

Handling: Keep away from heat, sparks, and open flames.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[5][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5][7][8] It is incompatible with strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Applications in Chemical Synthesis

This compound is primarily utilized as a chemical intermediate in organic synthesis.[11] Its nucleophilic thiol group readily participates in various reactions, making it a versatile building block.

Key Applications:

-

Preparation of Lithiated Arenethiols: It serves as a starting reagent for the preparation of Lithium 2-lithio-3,5-dimethylbenzenethiolate.[12][13]

-

Synthesis of Thioethers: It can be used to synthesize complex thioethers, such as 1,1,2-trichloro-4-(3,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(3,5-dimethylphenylthio)-1,3-butadiene.[12][13]

Thiophene derivatives, in general, are significant in medicinal chemistry due to their diverse biological activities and are found in several FDA-approved drugs.[14] The electron-rich nature of the thiophene ring allows for interactions with various biological targets.[14]

Conceptual Synthesis Workflow

While specific industrial synthesis methods for this compound are proprietary, a common laboratory-scale approach for preparing substituted thiophenols involves the reduction of the corresponding arylsulfonyl chloride. This conceptual workflow outlines the key steps.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Thioether

The following is a representative protocol for a reaction utilizing this compound as a starting material, based on its documented use in the preparation of vinyl thioethers.[12][13]

Objective: To synthesize a vinyl thioether via the reaction of this compound with an appropriate electrophile.

Materials:

-

This compound

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An electrophilic partner (e.g., a polychlorinated alkene)

-

An appropriate solvent (e.g., ethanol, acetonitrile)

-

Standard laboratory glassware and work-up reagents

Step-by-Step Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen solvent.

-

Add the base portion-wise at room temperature to deprotonate the thiol and form the more nucleophilic thiophenolate.

-

Nucleophilic Attack: To the resulting solution, add the electrophilic reagent dropwise. The reaction may be exothermic, so cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation to obtain the desired thioether.

Caption: Workflow for the synthesis of a thioether from this compound.

Conclusion

This compound is a key organic intermediate with well-defined properties and important applications in chemical synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development, including the synthesis of potentially bioactive molecules.

References

-

National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. 3,5-dimethyl thiophenol. Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethylthiophenol. Retrieved from [Link] (Note: This is for an isomer, but provides relevant safety information for dimethylthiophenol).

-

Organic Syntheses. A General Procedure for the Preparation of Thiophenols. Retrieved from [Link]

- Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.

-

PrepChem.com. Preparation of 3,5-dimethylphenol. Retrieved from [Link]

- Google Patents. CN111187188A - Synthesis method of substituted thiophenol.

-

Market Publishers. CAS 38360-81-5 this compound Chemical Report & Database. Retrieved from [Link]

-

Hossain, M. I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. 38360-81-5|this compound|BLD Pharm [bldpharm.com]

- 3. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 4. fishersci.no [fishersci.no]

- 5. 3,5-Dimethylbenzenethiol | 38360-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound|lookchem [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 12. This compound | 38360-81-5 [chemicalbook.com]

- 13. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethylthiophenol: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organosulfur compound that serves as a versatile building block in organic synthesis.[1] Its unique structural features, characterized by a thiol functional group attached to a dimethyl-substituted benzene ring, impart specific reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀S | [2] |

| Molecular Weight | 138.23 g/mol | [2][3] |

| CAS Number | 38360-81-5 | [2] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 127.5 °C at 50 mmHg | [5] |

| Density | 1.015 g/mL at 25 °C | [5] |

| Refractive Index | 1.5670 to 1.5710 at 20 °C | [6] |

| Flash Point | 85 °C (185 °F) | [6] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [4] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a thiol (-SH) group at the 1 position. The presence of the electron-donating methyl groups influences the reactivity of the aromatic ring and the thiol group.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

This compound can be synthesized through various methods, with a common approach being the reduction of the corresponding sulfonyl chloride. A plausible synthetic route involves the following key steps:

-

Sulfonation of m-xylene: m-Xylene is reacted with a sulfonating agent, such as chlorosulfonic acid, to produce 3,5-dimethylbenzenesulfonyl chloride.

-

Reduction of the sulfonyl chloride: The resulting 3,5-dimethylbenzenesulfonyl chloride is then reduced to this compound. Various reducing agents can be employed for this transformation, such as zinc dust in an acidic medium or catalytic hydrogenation.[7]

A general experimental protocol for the reduction of a substituted benzenesulfonyl chloride is outlined below. This should be adapted and optimized for the specific synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

Materials:

-

3,5-Dimethylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated sulfuric acid

-

Ice

-

Calcium chloride

-

Diethyl ether (or other suitable organic solvent)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and ice is prepared and cooled to 0-5 °C.

-

3,5-Dimethylbenzenesulfonyl chloride is slowly added to the cold acid mixture with vigorous stirring.

-

Zinc dust is then added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reduction.

-

The reaction mixture is cooled, and the product is isolated by steam distillation or solvent extraction.

-

The collected organic layer is washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific large-scale pharmaceutical applications of this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in organic synthesis is well-established.[8] Thiophenols, in general, are crucial precursors in the synthesis of a wide range of biologically active molecules. The nucleophilic nature of the thiol group allows for its participation in various coupling reactions, making it a valuable synthon for introducing the thiophenyl moiety into more complex molecular architectures.

The analogous compound, 3,5-dimethylphenol, is recognized as a key building block in the pharmaceutical industry for the synthesis of complex drug molecules.[9][10] While a direct correlation cannot be assumed, the structural similarity suggests that this compound could be explored for similar applications where a sulfur-containing aromatic scaffold is desired. Its potential lies in its ability to be incorporated into novel therapeutic agents, where the thiophenyl group may contribute to the molecule's biological activity or pharmacokinetic properties.

Spectroscopic Analysis

The characterization of this compound is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight.[2] Fragmentation patterns would likely involve the loss of the thiol proton, the entire thiol group, or methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (-SH), a singlet for the two aromatic protons, and a singlet for the six protons of the two equivalent methyl groups. The chemical shifts would be influenced by the electron-donating nature of the methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule: the carbon atom attached to the sulfur, the carbon atoms bearing the methyl groups, the remaining aromatic carbons, and the carbon atoms of the methyl groups.

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as a combustible liquid and can cause skin and eye irritation. Inhalation may also be harmful. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

References

-

The Role of 3,5-Dimethylphenol in Pharmaceutical and Chemical Synthesis.

-

3,5-dimethyl thiophenol, 38360-81-5. The Good Scents Company.

-

Understanding 3,5-Dimethylphenol: Key Industrial Applications and Synthesis.

-

This compound. NIST WebBook.

-

This compound | 38360-81-5. ChemicalBook.

-

CAS 38360-81-5: 3,5-Dimethylbenzenethiol. CymitQuimica.

-

Phenol, 3,5-dimethyl-. NIST WebBook.

-

Copies of 1H, 13C, 19F NMR spectra.

-

Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. ResearchGate.

-

This compound. LookChem.

-

3,5-Dimethylbenzenethiol 90% 38360-81-5. Sigma-Aldrich.

-

3,5-Dimethylbenzenethiol 90% 38360-81-5. Sigma-Aldrich.

-

38360-81-5|this compound|BLD Pharm.

-

3,5-Dimethylbenzenethiol | CAS 38360-81-5. SCBT.

-

Preparation method of thiophenol. Google Patents.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

-

Step A: Preparation of 3,5-dimethylphenylazide. PrepChem.com.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

Therapeutic importance of synthetic thiophene. PubMed Central.

-

3,5-Dimethylbenzenesulfonyl chloride 97% 2905-27-3. Sigma-Aldrich.

-

Synthesis of 2,4-disubstituted thiophenols. SciELO.

-

Preparation method of 3,5-dimethylphenol. Google Patents.

-

Synthesis method of substituted thiophenol. Google Patents.

-

Process for production of 3,5-dimethyl aniline. Google Patents.

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

-

Best Manufacturer Of 2-4-dimethylthiophenol In India. lifechem pharma.

-

3,5-Dimethylbenzenethiol | 38360-81-5. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 38360-81-5: 3,5-Dimethylbenzenethiol | CymitQuimica [cymitquimica.com]

- 5. This compound | 38360-81-5 [chemicalbook.com]

- 6. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 7. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]

- 8. 3,5-二甲基苯硫酚 90% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3,5-Dimethylthiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an aromatic organosulfur compound with the chemical formula (CH₃)₂C₆H₃SH.[1][2] This thiol derivative of m-xylene is a valuable building block in organic synthesis, finding utility in the construction of more complex molecules.[3] Its distinct chemical properties, governed by the thiol functional group and the substitution pattern on the aromatic ring, make it a subject of interest for researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and purification, and a discussion of its current and potential applications.

Physicochemical Properties

This compound is typically a clear yellow liquid with a characteristic strong, unpleasant odor, a common feature of thiols.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 38360-81-5 | [1][2] |

| Molecular Formula | C₈H₁₀S | [1][2] |

| Molecular Weight | 138.23 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 127.5 °C at 50 mmHg | [1][3] |

| Density | 1.015 g/mL at 25 °C | [1][3] |

| Refractive Index (n₂₀/D) | 1.568 | [1][3] |

| Flash Point | 85 °C (185 °F) | [1] |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | |

| pKa (Predicted) | 6.82 ± 0.11 | [3] |

The acidity of the thiol proton is a key chemical characteristic. The predicted pKa of approximately 6.8 suggests that this compound is a weak acid, readily forming a thiolate anion in the presence of a base. This thiolate is a potent nucleophile and plays a central role in the reactivity of this compound.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹. Other significant absorptions would include C-H stretching of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic ring. An example of the gas-phase IR spectrum can be found in the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a hydrogen atom from the thiol group and cleavage of the C-S bond. The NIST Chemistry WebBook provides access to the mass spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Similarly, experimental ¹³C NMR data is scarce. A predicted spectrum would display signals for the two equivalent methyl carbons, four distinct aromatic carbons (including the carbon bearing the thiol group), and the ipso-carbons to which the methyl groups are attached.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the nucleophilicity of the sulfur atom, particularly in its thiolate form. It readily participates in a variety of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Reactions

The deprotonated form of this compound, the 3,5-dimethylthiophenolate anion, is a strong nucleophile. It can react with a wide range of electrophiles to form new carbon-sulfur bonds.[5][6]

Caption: Nucleophilic substitution reaction of 3,5-dimethylthiophenolate.

Common electrophiles include alkyl halides, epoxides, and activated aryl halides. These reactions are fundamental for the synthesis of various thioethers. For example, it can be used in the preparation of 1,1,2-trichloro-4-(3,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(3,5-dimethylphenylthio)-1,3-butadiene.[3]

Oxidation

The thiol group of this compound can be oxidized to form a disulfide, 1,2-bis(3,5-dimethylphenyl)disulfide. This reaction can be achieved using a variety of mild oxidizing agents.

Caption: Oxidation of this compound to a disulfide.

Further oxidation can lead to the formation of sulfinic and sulfonic acids, although these transformations require harsher conditions.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

A common and reliable method for the synthesis of aryl thiols is the reduction of the corresponding sulfonyl chloride. 3,5-Dimethylbenzenesulfonyl chloride is a commercially available starting material.[1]

Experimental Protocol (General Procedure):

-

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reaction: A reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid), is placed in the flask.

-

Addition: 3,5-Dimethylbenzenesulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the stirred suspension of the reducing agent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Work-up: After the reaction is complete, the excess reducing agent is filtered off. The filtrate is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Caption: Synthesis of this compound via reduction of the sulfonyl chloride.

Leuckart Thiophenol Synthesis from 3,5-Dimethylaniline

Another classical approach is the Leuckart thiophenol synthesis, which proceeds via a diazonium salt intermediate from the corresponding aniline.

Experimental Protocol (General Procedure):

-

Diazotization: 3,5-Dimethylaniline is diazotized by treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

-

Xanthate Formation: The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate. This leads to the formation of an aryl xanthate intermediate.

-

Hydrolysis: The aryl xanthate is subsequently hydrolyzed under basic conditions (e.g., with NaOH or KOH) to yield the corresponding thiophenolate.

-

Acidification and Extraction: Acidification of the reaction mixture liberates the this compound, which is then extracted with an organic solvent.

-

Purification: The product is purified by vacuum distillation as described in the previous method.

Caption: Leuckart synthesis of this compound.

Applications in Research and Industry

While specific large-scale industrial applications of this compound are not widely documented, its utility as a building block in organic synthesis is evident.

Organic Synthesis

As a nucleophilic sulfur source, this compound is employed in the synthesis of a variety of organic molecules. Its reactions are crucial for creating thioether linkages, which are present in numerous biologically active compounds and materials. For instance, it is a starting reagent for the preparation of Lithium 2-lithio-3,5-dimethylbenzenethiolate.[3]

Potential in Drug Development

Although direct evidence for the use of this compound in the synthesis of marketed drugs is limited, its isomers, such as 2,4-dimethylthiophenol, are known key intermediates in the synthesis of pharmaceuticals. For example, 2,4-dimethylthiophenol is a crucial component in the synthesis of the antidepressant vortioxetine.[3] This suggests that this compound could potentially be utilized in the synthesis of analogous compounds or other novel drug candidates where this specific substitution pattern is desired.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organosulfur compound with a rich chemistry centered around its nucleophilic thiol group. While its direct application in commercial products may not be as prominent as some of its isomers, its role as a fundamental building block in organic synthesis is undeniable. This guide has provided a detailed overview of its physical and chemical properties, synthetic methodologies, and potential areas of application. For researchers and scientists, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

-

ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

FooDB. Showing Compound 3,5-Dimethylphenol (FDB007241). [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

AWS. A General and Efficient Approach to Aryl Thiols: CuI-catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. [Link]

-

PMC. Design and Evaluation of Ambiphilic Aryl Thiol–Iminium-Based Molecules for Organocatalyzed Thioacyl Aminolysis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3,5-Dimethylphenol: Key Industrial Applications and Synthesis. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). [Link]

-

PubMed. Purification of Thiols From Biological Samples. [Link]

-

SpectraBase. 3,5-Dimethylphenol - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubChem. 3,5-Dimethylphenol. [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

PMC. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. This compound. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- Google Patents.

-

PubChem. 2,4-Dimethylbenzenethiol. [Link]

-

PubMed. Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. [Link]

-

SciELO. Article. [Link]

- Google Patents. The synthetic method of 3,5- dimethyl benzoyl chlorides.

-

PMC. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. [Link]

-

ResearchGate. Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation | Request PDF. [Link]

-

edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

- Google Patents.

Sources

- 1. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 38360-81-5 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethylbenzenethiol | 38360-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylthiophenol from 3,5-Dimethylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview for the synthesis of 3,5-dimethylthiophenol, a valuable organic building block, starting from 3,5-dimethylphenol.[1][2] The primary focus of this document is the Newman-Kwart rearrangement, a robust and widely adopted thermal method for converting phenols to their corresponding thiophenols.[3][4][5] This guide delves into the reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters. Additionally, it covers safety precautions essential for handling the chemical intermediates and the final product. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction: Significance of this compound

Thiophenols, and their derivatives, are a critical class of organosulfur compounds. The inclusion of a thiophene ring is a common feature in many FDA-approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry.[6] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized ligands.[1][2] Its synthesis from the readily available 3,5-dimethylphenol is a common requirement in many research and development laboratories. The most reliable and scalable method for this transformation is a two-step process involving the formation of an O-aryl thiocarbamate, followed by a thermal Newman-Kwart rearrangement and subsequent hydrolysis.[4][7]

Synthetic Strategy: The Newman-Kwart Rearrangement

The conversion of a phenol to a thiophenol is effectively achieved through the Newman-Kwart rearrangement.[3][4] This reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom within an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate.[4] The overall synthetic pathway can be broken down into three primary stages, as illustrated below.

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state.[4] The driving force for this reaction is the thermodynamic favorability of converting a C=S double bond into a more stable C=O double bond.[3][5]

The accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the ipso-carbon of the aromatic ring.

-

Cyclic Transition State: This attack proceeds through a constrained, four-membered cyclic transition state.

-

Aryl Migration: The aryl group migrates from the oxygen atom to the sulfur atom.

-

Product Formation: The rearrangement results in the formation of the thermodynamically more stable S-aryl thiocarbamate.

Recent computational studies suggest a non-concerted mechanism, where the flow of electron density is not in a simple cyclic manner.[8] However, for practical synthetic purposes, the model of a four-membered transition state remains a useful predictive tool. The reaction generally requires high temperatures, typically between 200-300 °C, due to a significant activation energy barrier.[4][5]

Caption: The Newman-Kwart rearrangement mechanism.

Detailed Experimental Protocol

This protocol is divided into three main parts: the synthesis of the O-aryl thiocarbamate intermediate, the thermal rearrangement, and the final hydrolysis to yield this compound.

Stage 1: Synthesis of O-(3,5-dimethylphenyl) dimethylthiocarbamate

In this initial step, 3,5-dimethylphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate. The use of N,N-dimethylthiocarbamates is advantageous as they tend to be crystalline and easier to purify.[3]

Materials and Reagents:

-

3,5-Dimethylphenol

-

Dimethylthiocarbamoyl chloride

-

Sodium hydride (NaH) or a strong tertiary amine base (e.g., DABCO)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylphenol in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the phenol.

-

In a separate flask, dissolve dimethylthiocarbamoyl chloride in the anhydrous solvent.

-

Add the dimethylthiocarbamoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(3,5-dimethylphenyl) dimethylthiocarbamate.

-

Purify the crude product by recrystallization or column chromatography.

Stage 2: Thermal Newman-Kwart Rearrangement

The purified O-aryl thiocarbamate is heated to a high temperature to induce the rearrangement to the S-aryl thiocarbamate.

Materials and Reagents:

-

Purified O-(3,5-dimethylphenyl) dimethylthiocarbamate

-

High-boiling point solvent (optional, e.g., diphenyl ether) or neat reaction conditions

Procedure:

-

Place the purified O-(3,5-dimethylphenyl) dimethylthiocarbamate in a round-bottom flask suitable for high-temperature reactions.

-

If using a solvent, add it to the flask. For a neat reaction, proceed without a solvent.

-

Heat the reaction mixture to 220-250 °C under an inert atmosphere.

-

Maintain this temperature and monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation. The crude S-(3,5-dimethylphenyl) dimethylthiocarbamate can often be used directly in the next step without further purification.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to liberate the desired thiophenol.

Materials and Reagents:

-

Crude or purified S-(3,5-dimethylphenyl) dimethylthiocarbamate

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Solvent (e.g., ethanol, methanol, or a mixture with water)

-

Hydrochloric acid (HCl) or other suitable acid for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve the S-(3,5-dimethylphenyl) dimethylthiocarbamate in the chosen solvent in a round-bottom flask.

-

Add a solution of KOH or NaOH and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data Summary

| Parameter | Stage 1: Thiocarbamoylation | Stage 2: Rearrangement | Stage 3: Hydrolysis |

| Key Reagents | 3,5-Dimethylphenol, Dimethylthiocarbamoyl chloride, Base | O-aryl thiocarbamate | S-aryl thiocarbamate, KOH/NaOH |

| Typical Solvent | THF, DMF | Diphenyl ether or neat | Ethanol/Water |

| Temperature | 0 °C to Room Temp. | 220-250 °C | Reflux |

| Typical Yield | >90% | >90% | >85% |

| Overall Yield | \multicolumn{3}{c | }{Typically 70-80%} |

Safety Precautions

Dimethylthiocarbamoyl chloride:

-

Causes severe skin burns and eye damage.[9]

-

Reacts violently with water, liberating toxic gas.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9]

-

Handle only in a well-ventilated chemical fume hood.[10]

Thiophenols:

-

Thiophenols are known for their strong, unpleasant odor.

-

They are toxic and can be fatal if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.[2]

-

Always work in a well-ventilated fume hood and wear appropriate PPE.

General Handling:

-

All reactions should be conducted in a well-ventilated fume hood.

-

An inert atmosphere is crucial for several steps to prevent side reactions and degradation of the product.

-

Ensure that appropriate quenching procedures are in place for reactive reagents like sodium hydride.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10]

Conclusion

The synthesis of this compound from 3,5-dimethylphenol via the Newman-Kwart rearrangement is a reliable and high-yielding process. This guide provides a detailed framework for this transformation, from the initial thiocarbamoylation to the final hydrolysis. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

-

Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]

-

Newman–Kwart rearrangement. In Wikipedia. [Link]

- Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).

-

Newman-Kwart Rearrangement. Chem-Station Int. Ed. [Link]

- Azizi, Z., & Ghiasi, R. (2021). Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement. New Journal of Chemistry, 45(34), 15533-15543.

-

SAFETY DATA SHEET - Dimethylthiocarbamoyl chloride. Fisher Scientific. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

Sources

- 1. This compound | 38360-81-5 [chemicalbook.com]

- 2. 3,5-Dimethylbenzenethiol 90 38360-81-5 [sigmaaldrich.com]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,5-Dimethylthiophenol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dimethylthiophenol (CAS No. 38360-81-5), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a deeper understanding of the molecular characteristics of this compound.

Introduction to this compound

This compound, also known as 3,5-dimethylbenzenethiol, is an aromatic thiol compound with the chemical formula C₈H₁₀S.[1] Its structure, characterized by a benzene ring substituted with two methyl groups at the meta positions and a thiol group, dictates its chemical reactivity and spectroscopic properties. Understanding its spectral fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction mechanisms in which it participates. This guide delves into the core spectroscopic techniques used to characterize this compound, providing both the data and the scientific rationale for their interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the aromatic protons, the methyl groups, and the thiol proton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Singlet (or very narrow multiplet) | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~3.4 | Singlet | 1H | Thiol proton (-SH) |

| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) |

Causality and Interpretation:

-

Aromatic Protons: The three aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the benzene ring. They are expected to appear as a single signal. The electron-donating nature of the methyl groups and the thiol group will shield these protons, causing them to resonate upfield compared to benzene (7.34 ppm).

-

Thiol Proton: The chemical shift of the thiol proton can be variable and is influenced by concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

-

Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will give rise to a sharp singlet. Their position is characteristic of methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four signals for the aromatic carbons and one for the methyl carbons.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~138 | C-3, C-5 (quaternary carbons attached to methyl groups) |

| ~130 | C-1 (quaternary carbon attached to the thiol group) |

| ~128 | C-4 |

| ~125 | C-2, C-6 |

| ~21 | -CH₃ |

Causality and Interpretation:

-

Aromatic Carbons: The symmetry of the molecule results in four distinct aromatic carbon signals. The carbons bearing the methyl groups (C-3 and C-5) and the thiol group (C-1) are quaternary and will have different chemical shifts from the protonated carbons (C-2, C-4, and C-6). The chemical shifts are influenced by the electronic effects of the substituents.

-

Methyl Carbons: The two methyl carbons are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from any residues by wiping them with a solvent like isopropanol and allowing them to dry completely.

-

Place a single drop of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

First, acquire a background spectrum. This is a measurement of the instrument's response without the sample and accounts for atmospheric water and carbon dioxide.

-

With the sample in place, acquire the sample spectrum. The instrument will irradiate the sample with infrared light and measure the amount of light that is transmitted.

-

-

Data Processing:

-

The spectrometer's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is obtained using electron ionization (EI).

Mass Spectrum of this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular ion) |

| 137 | 50 | [M-H]⁺ |

| 123 | 30 | [M-CH₃]⁺ |

| 105 | 25 | [M-SH]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from the NIST WebBook. [2] Causality and Interpretation:

-

Molecular Ion: The peak at m/z 138 corresponds to the molecular ion [C₈H₁₀S]⁺, confirming the molecular weight of the compound. The high intensity of the molecular ion peak is typical for aromatic compounds.

-

[M-H]⁺: The peak at m/z 137 is due to the loss of a hydrogen atom from the molecular ion.

-

[M-CH₃]⁺: The peak at m/z 123 results from the loss of a methyl radical from the molecular ion.

-

[M-SH]⁺: The peak at m/z 105 is formed by the loss of a sulfhydryl radical.

-

Tropylium Ion: The prominent peak at m/z 91 is characteristic of many alkyl-substituted benzene derivatives and is attributed to the formation of the stable tropylium cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS

The following protocol outlines the steps for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sources

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylthiophenol in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dimethylthiophenol, a crucial intermediate in the synthesis of various organic compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of its behavior in different organic solvent systems.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, also known as 3,5-dimethylbenzenethiol, is an aromatic thiol with the chemical formula (CH₃)₂C₆H₃SH. Its molecular structure, featuring a non-polar benzene ring substituted with two methyl groups and a weakly polar thiol (-SH) group, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The thiol group imparts a slight polarity and the capacity for weak hydrogen bonding. However, the dominant features of the molecule are the bulky, non-polar aromatic ring and the two methyl groups. This structural composition suggests a favorable interaction with non-polar and weakly polar organic solvents. Thiophenols, in general, are recognized for their miscibility with a wide array of organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a liquid at room temperature, the discussion shifts to miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution.

Key factors influencing the solubility of this compound include:

-

Polarity: The low overall polarity of the molecule suggests good solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene) and moderately polar solvents (e.g., diethyl ether, chloroform).

-

Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor. This allows for some interaction with protic solvents like alcohols, suggesting solubility in these media. One source explicitly states it is "soluble in alcohol".[1]

-

Acidity: Thiophenols are generally more acidic than their corresponding phenols. This increased acidity means that this compound will react with basic solutions to form a more polar thiophenolate salt, thereby increasing its solubility in the presence of a base.

-

Molecular Size and Shape: The presence of the two methyl groups on the benzene ring can influence how the molecule packs and interacts with solvent molecules.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible | "Like dissolves like" principle. The non-polar aromatic ring and methyl groups of this compound have strong van der Waals interactions with these non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have moderate polarity and can engage in dipole-dipole interactions with the thiol group, while their organic character allows for good interaction with the rest of the molecule. The high solubility of the analogous phenol in chloroform supports this.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The thiol group can form weak hydrogen bonds with the hydroxyl group of alcohols. One source confirms its solubility in alcohol.[1] |

| Aqueous | Water | Sparingly Soluble | The large non-polar part of the molecule dominates, leading to low water solubility. An estimated water solubility is reported as 50.36 mg/L at 25 °C.[1][3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to achieve a clear separation of the saturated solution from the undissolved solute.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

-

Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method, such as HPLC or GC.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property and can be influenced by several external factors.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid, temperature will still affect its miscibility with other liquids. For practical applications, it is crucial to determine solubility at the relevant process temperature.

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent polarity index can be a useful guide for selecting appropriate solvents.

-

pH (for aqueous systems): In biphasic systems or when considering solubility in buffered aqueous solutions, the pH will play a significant role. In basic conditions (pH > pKa), this compound will be deprotonated to the more polar thiophenolate anion, leading to a significant increase in aqueous solubility.

-

Purity: The presence of impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of high purity for accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. Based on its molecular structure and the principles of intermolecular forces, it is predicted to be highly soluble or miscible with a wide range of non-polar and polar aprotic and protic organic solvents, while exhibiting low solubility in water. For precise quantitative data, a robust experimental protocol has been outlined. Understanding the solubility characteristics of this compound is fundamental for its effective use in chemical synthesis, process development, and formulation in various scientific and industrial applications.

References

-

PubChem. 3,5-Dimethylphenol. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Thiophenol. [Link]

-

The Good Scents Company. 3,5-dimethyl thiophenol. [Link]

-

Bradley, J-C., et al. Organic Solvent Solubility Data Book. CORE. [Link]

- Seidell, A.

-

The Good Scents Company. 3,4-dimethyl thiophenol. [Link]

-

Pawar, S. D., & Mahulikar, P. P. An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

-

Li, N., et al. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. PubMed. [Link]

-

Fias, S., et al. (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. University of Limerick. [Link]

-

PubChem. 2,4-Dimethylbenzenethiol. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Versatile Role of 3,5-Dimethylthiophenol in Modern Organic Chemistry

An In-depth Technical Guide to the Reaction Mechanisms of 3,5-Dimethylthiophenol for Researchers, Scientists, and Drug Development Professionals

This compound, also known as 5-mercapto-m-xylene, is an aromatic thiol that serves as a pivotal building block in synthetic organic chemistry.[1] Its utility stems from the reactive thiol (-SH) group, which can participate in a diverse array of chemical transformations. The presence of two methyl groups on the benzene ring influences its electronic properties and steric profile, offering unique reactivity compared to unsubstituted thiophenol. With a molecular formula of C₈H₁₀S and a molecular weight of 138.23 g/mol , this compound is a liquid at room temperature and is recognized by its CAS Registry Number 38360-81-5.[2]

This guide provides a comprehensive exploration of the core reaction mechanisms involving this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and causal relationships that govern these transformations. Understanding these mechanisms is paramount for professionals in drug discovery and materials science, where the thioether linkage, a common product of thiophenol reactions, is a critical structural motif.[3][4] We will delve into nucleophilic substitution, transition-metal-catalyzed cross-coupling, and oxidation reactions, providing detailed protocols and mechanistic diagrams to empower researchers to harness the full synthetic potential of this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Number | 38360-81-5 | [2] |

| Molecular Formula | C₈H₁₀S | [2] |

| Molecular Weight | 138.23 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [5] |

| Boiling Point | 127.5 °C at 50 mmHg | [1] |

| Density | 1.015 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.568 | [1] |

| Flash Point | 85.0 °C | [6] |

Core Reaction Mechanism I: Nucleophilic Reactivity and Thioether Synthesis

The most prominent chemical feature of this compound is the nucleophilicity of its sulfur atom, especially after deprotonation to the corresponding thiolate. This reactivity is the cornerstone of C-S bond formation, leading to the synthesis of valuable diaryl or alkyl-aryl thioethers.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism allows for the formation of diaryl thioethers by reacting a thiolate with an electron-deficient aromatic ring bearing a suitable leaving group.[7][8] The reaction is not feasible on electron-rich arenes; it critically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group.[9][10]

Causality and Mechanistic Insight: The EWGs are essential for stabilizing the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance.[7][8] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction kinetically favorable. The reaction proceeds via a two-step addition-elimination pathway, which is distinct from Sₙ1 or Sₙ2 mechanisms.[8][10]

Sources

- 1. This compound | 38360-81-5 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3,5-dimethyl thiophenol, 38360-81-5 [thegoodscentscompany.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Theoretical Guide to the Electronic Structure of 3,5-Dimethylthiophenol: A Computational Chemistry Perspective

Abstract

This technical guide provides a detailed theoretical framework for understanding the electronic structure of 3,5-Dimethylthiophenol (3,5-DMT), an organosulfur compound with applications as a versatile organic building block.[1] For researchers, medicinal chemists, and drug development professionals, a deep comprehension of a molecule's electronic properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacological scaffold. This document outlines a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to elucidate the key electronic characteristics of 3,5-DMT. We will explore the causality behind the selection of computational methods, present a self-validating workflow, and analyze critical parameters including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors. The insights derived serve as a predictive foundation for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Substituted Thiophenols

Thiophenols, organosulfur compounds analogous to phenols, are a cornerstone of organic and medicinal chemistry.[2] Their unique chemical properties, particularly the reactivity of the thiol (-SH) group, make them valuable intermediates in synthesis and key moieties in biologically active molecules.[2] The thiol group can be easily oxidized to form disulfide bonds, a critical linkage in protein structuring, or act as a hydrogen atom donor, bestowing antioxidant properties upon the molecule.[2][3]

The electronic nature of the aromatic ring and its substituents directly modulates the reactivity of the thiol group.[4] Electron-donating or withdrawing groups can alter the S-H bond dissociation energy, acidity (pKa), and nucleophilicity of the sulfur atom, thereby tuning the molecule's chemical and biological profile.[3][4]

This guide focuses specifically on this compound (CAS 38360-81-5), also known as 5-mercapto-m-xylene.[1][5] The two methyl groups at the meta positions act as weak electron-donating groups, influencing the electronic landscape of the entire molecule. Understanding this influence with high precision is essential for its application in targeted synthesis and drug design.[6] This document presents a first-principles, computational approach to build a comprehensive electronic structure profile of 3,5-DMT, providing a predictive tool that precedes and guides empirical laboratory work.

Theoretical Foundations and Computational Methodology

The selection of an appropriate theoretical model is the most critical decision in computational chemistry. The choice must balance predictive accuracy with computational feasibility. Our approach is grounded in Density Functional Theory (DFT), which has become the workhorse for quantum chemical calculations on medium-to-large molecules due to its excellent cost-to-performance ratio.[3][7]

The Choice of Density Functional Theory (DFT)

DFT methods calculate the electronic energy and properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. This fundamental difference makes it computationally more efficient than traditional ab initio methods like Hartree-Fock or post-Hartree-Fock methods, while often providing superior accuracy, especially when electron correlation effects are significant. For a molecule like 3,5-DMT, DFT is ideally suited to provide reliable geometries, vibrational frequencies, and electronic properties.[8]

Selecting the Functional and Basis Set: The "Why" Explained

-

Functional: The accuracy of DFT is contingent on the chosen exchange-correlation functional. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of molecular geometries and electronic properties for a wide range of organic systems.[3][9] Its widespread use provides a wealth of benchmark data for comparison.

-

Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. We employ the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:

-

6-311: A triple-zeta valence basis set, providing more flexibility for describing the valence electrons, which are most involved in chemical bonding and reactivity.

-

++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately describing species with lone pairs, such as the sulfur atom in thiophenol, and for calculations involving anions or weak non-covalent interactions.[3]

-

(d,p): Adds polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow for orbital shapes to deform from their standard atomic shapes, which is essential for accurately modeling the directional nature of chemical bonds.[3]

-

This combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model for obtaining reliable electronic structure information for thiophenol derivatives.[3]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and reproducible workflow for the theoretical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.[3]

Step-by-Step Methodology:

-

Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

-

Employ tight convergence criteria to ensure the structure is located at a true stationary point on the potential energy surface. This is a critical step for trustworthiness.

-

-

Vibrational Frequency Calculation:

-

At the same level of theory, perform a vibrational frequency analysis on the optimized geometry.

-

Validation Check: Confirm that the calculation yields zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure corresponds to a true local energy minimum.[9] This step is a mandatory self-validation of the protocol.

-

-

Electronic Property Calculation:

-